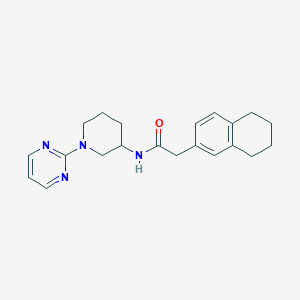![molecular formula C22H31N3O2 B6812425 2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6812425.png)
2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperidine and oxolane groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can lead to the formation of various reduced indole compounds.
Scientific Research Applications
2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethanamine: Known for its role as a neurotransmitter and its involvement in various physiological processes.
2-(1H-indol-3-yl)acetic acid: A plant hormone that regulates growth and development.
2-(1H-indol-3-yl)propionic acid: Studied for its potential therapeutic applications.
Uniqueness
2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. The presence of the piperidine and oxolane groups, in addition to the indole moiety, allows for a diverse range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-15-21(19-7-3-4-8-20(19)24-15)17-9-11-25(12-10-17)16(2)22(26)23-14-18-6-5-13-27-18/h3-4,7-8,16-18,24H,5-6,9-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKOTAJHLHBXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCN(CC3)C(C)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea](/img/structure/B6812347.png)
![(2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6812353.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B6812364.png)
![N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide](/img/structure/B6812370.png)
![3,6,6-trimethyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B6812382.png)
![1-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-(3,4-dihydro-2H-chromen-3-yl)urea](/img/structure/B6812386.png)
![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanone](/img/structure/B6812401.png)
![3-[3-(2-methylpyrazol-3-yl)piperidin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B6812403.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6812408.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[4-(2-hydroxy-3-pyrazol-1-ylpropyl)piperazin-1-yl]ethanone](/img/structure/B6812415.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide](/img/structure/B6812419.png)
![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-[(1,1-dioxothiolan-3-yl)carbamoyl]acetamide](/img/structure/B6812421.png)
![1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B6812444.png)
